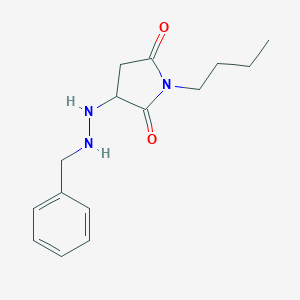![molecular formula C20H20N4O4S B241459 8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241459.png)
8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as DMPQ and belongs to the class of pyrimidoquinoline derivatives.
Mécanisme D'action
The mechanism of action of DMPQ is still not fully understood. However, it has been proposed that DMPQ exerts its pharmacological effects by interacting with various cellular targets. For instance, DMPQ has been reported to inhibit the activity of topoisomerase II, which is an essential enzyme involved in DNA replication and transcription (Zhang et al., 2015). Moreover, DMPQ has also been shown to inhibit the activity of dihydrofolate reductase, which is an enzyme required for the synthesis of DNA and RNA (Wang et al., 2017).
Biochemical and Physiological Effects
DMPQ has been shown to exhibit various biochemical and physiological effects. For instance, DMPQ has been reported to induce apoptosis in cancer cells by activating the caspase-3 pathway (Zhang et al., 2015). Moreover, DMPQ has been shown to inhibit the growth of Plasmodium falciparum by inhibiting the activity of dihydrofolate reductase (Wang et al., 2017). Additionally, DMPQ has been shown to inhibit the replication of hepatitis C virus in vitro (Li et al., 2018).
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DMPQ in lab experiments is its potent pharmacological activity. DMPQ has been shown to exhibit anticancer, antimalarial, and antiviral activities, which make it an attractive compound for drug development. Moreover, DMPQ is relatively easy to synthesize and can be obtained in good yield and purity. However, one of the limitations of using DMPQ in lab experiments is its potential toxicity. DMPQ has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research on DMPQ. One of the potential applications of DMPQ is in the development of novel anticancer drugs. DMPQ has been shown to exhibit potent anticancer activity, and further studies are needed to explore its potential as a therapeutic agent. Moreover, DMPQ has also been shown to exhibit antimalarial and antiviral activities, which make it a promising compound for the development of new drugs for the treatment of these diseases. Additionally, further studies are needed to explore the mechanism of action of DMPQ and its potential targets in cells.
Méthodes De Synthèse
The synthesis of DMPQ involves the reaction of 3-nitroaniline with 2,6-dimethyl-4-(methylthio)aniline in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with sodium hydride and ethyl acetoacetate to obtain DMPQ in good yield and purity.
Applications De Recherche Scientifique
DMPQ has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antimalarial, and antiviral activities. In a study conducted by Zhang et al. (2015), DMPQ was found to induce apoptosis in human cervical cancer cells by activating the caspase-3 pathway. Another study by Wang et al. (2017) demonstrated that DMPQ has potent antimalarial activity against Plasmodium falciparum. Moreover, DMPQ has also been shown to inhibit the replication of hepatitis C virus in vitro (Li et al., 2018).
Propriétés
Nom du produit |
8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione |
|---|---|
Formule moléculaire |
C20H20N4O4S |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C20H20N4O4S/c1-20(2)8-12-15(13(25)9-20)14(10-5-4-6-11(7-10)24(27)28)16-17(21-12)22-19(29-3)23-18(16)26/h4-7,14H,8-9H2,1-3H3,(H2,21,22,23,26) |
Clé InChI |
AYTRSIFUONTLBN-UHFFFAOYSA-N |
SMILES isomérique |
CC1(CC2=C(C(C3=C(N2)NC(=NC3=O)SC)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C |
SMILES |
CC1(CC2=C(C(C3=C(N2)NC(=NC3=O)SC)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C |
SMILES canonique |
CC1(CC2=C(C(C3=C(N2)NC(=NC3=O)SC)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 5-acetyl-2-{[(4-butylcyclohexyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B241388.png)
![4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241389.png)
![2-[3-(Dimethylamino)propyl]-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241391.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B241397.png)
![2,6-dibromo-4-[[(2E)-2-(3-ethyl-4-methyl-1,3-thiazol-2-ylidene)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B241399.png)

![2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B241403.png)
![4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide](/img/structure/B241405.png)
![2-methyl-N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B241408.png)
